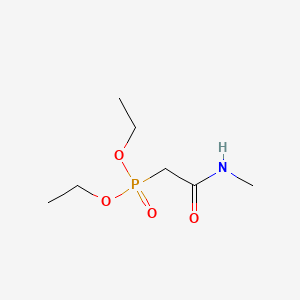

Diethyl (2-(methylamino)-2-oxoethyl)phosphonate

概要

説明

Diethyl (2-(methylamino)-2-oxoethyl)phosphonate is an organophosphorus compound that belongs to the class of phosphonates These compounds are characterized by the presence of a phosphonate group, which is a phosphorus atom bonded to three oxygen atoms, one of which is double-bonded

準備方法

Synthetic Routes and Reaction Conditions

Diethyl (2-(methylamino)-2-oxoethyl)phosphonate can be synthesized through several methods. One common approach is the Michaelis-Arbuzov reaction, which involves the reaction of a trialkyl phosphite with an alkyl halide. Another method is the Kabachnik-Fields reaction, which involves the condensation of an amine, an oxo compound, and a phosphite . These reactions often require catalysts or specific conditions such as microwave irradiation to improve yields and reduce reaction times .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and efficiency. This can include the use of continuous flow reactors and advanced catalytic systems to ensure consistent product quality and minimize waste .

化学反応の分析

Catalytic Transformations

Copper nanoparticle (CuNPs)/ZnO catalysts enable β-ketophosphonate and vinylphosphonate synthesis. Key conditions :

| Reaction Type | Substrate | Catalyst Loading | Temperature | Solvent | Yield Range |

|---|---|---|---|---|---|

| Alkyne Addition | Terminal Alkynes | 1.7 mol% Cu | 70°C | MeCN | 65–88% |

| Alkene Functionalization | Styrenes | 1.7 mol% Cu | 70°C | MeCN | 72–85% |

These reactions proceed via radical or electrophilic pathways, depending on substrate electronic properties .

Functional Group Reactivity

A. Oxidation

Phosphonate groups oxidize to phosphonic acids under strong oxidizing agents (e.g., KMnO₄/H₂SO₄). This reaction is critical for generating bioactive metabolites.

B. Reduction

-

C–I Bond Cleavage : Diethyl iodomethylphosphonate reduces to methylphosphonate using AgF or LiAlH₄ .

-

N-Methyl Group Stability : The methylamino group resists common reducing agents, preserving the 2-oxoethyl moiety.

C. Hydrolysis

Acidic or basic hydrolysis cleaves the phosphonate ester to phosphonic acids. Rates depend on pH and temperature:

| Condition | Temperature | Time (h) | Product |

|---|---|---|---|

| 1M HCl | Reflux | 6 | 2-(Methylamino)-2-oxoethylphosphonic acid |

| 1M NaOH | 80°C | 3 | Sodium phosphonate salt |

Comparative Analysis of Analogues

Structural variations significantly alter reactivity:

| Compound | Key Functional Group | Reactivity Difference |

|---|---|---|

| Diethyl (2-amino-2-oxoethyl)phosphonate | –NH₂ instead of –N(CH₃) | Faster hydrolysis, lower thermal stability |

| Diethyl (2-(dimethylamino)-2-oxoethyl)phosphonate | –N(CH₃)₂ | Enhanced solubility in nonpolar solvents |

科学的研究の応用

Pharmaceutical Development

3,5-Bis(trifluoromethyl)piperidine is primarily utilized in the synthesis of novel pharmaceuticals. Its trifluoromethyl groups enhance lipophilicity and receptor binding affinity, making it effective in developing drugs targeting neurological disorders and cancer therapies.

- Neuropharmacology : Research indicates that compounds incorporating trifluoromethyl groups can interact with neurotransmitter receptors, potentially leading to new treatments for conditions such as depression and anxiety. For instance, studies have shown that derivatives of this compound can modulate the activity of serotonin and dopamine receptors, offering pathways for innovative antidepressants .

- Oncology : The compound has demonstrated anti-tumor properties by inhibiting key signaling pathways involved in cancer progression. A notable study found that trifluoromethyl-substituted piperidines could induce apoptosis in hepatoma cells by disrupting NF-κB activation, thus presenting a promising avenue for liver cancer treatment .

Agricultural Chemistry

In agricultural applications, 3,5-Bis(trifluoromethyl)piperidine serves as a critical intermediate in formulating agrochemicals. Its unique structure enhances the efficacy of pesticides and herbicides.

- Pesticide Development : The incorporation of trifluoromethyl groups has been shown to improve the potency and selectivity of agrochemicals against pests. This enhancement is attributed to increased metabolic stability and reduced degradation rates in plants .

- Crop Protection : By improving the effectiveness of crop protection products, this compound contributes to higher agricultural yields while minimizing environmental impact. Its role in developing safer and more effective agrochemicals is increasingly recognized in sustainable farming practices .

Material Science

The utility of 3,5-Bis(trifluoromethyl)piperidine extends into material science, where it is explored for its potential in advanced materials.

- Coatings and Polymers : Research has shown that this compound can be used to create coatings with enhanced thermal and chemical stability. The trifluoromethyl groups provide unique properties that improve resistance to solvents and extreme temperatures, making them suitable for industrial applications .

- High-Performance Materials : Its application in developing high-performance materials is critical for industries requiring durable and chemically resistant products, such as electronics and automotive sectors.

Biochemical Research

In biochemical research, 3,5-Bis(trifluoromethyl)piperidine is employed as a tool for studying receptor interactions and cellular mechanisms.

- Receptor Studies : The compound's ability to interact with various receptors makes it an invaluable asset in understanding signaling pathways involved in diseases. It aids researchers in elucidating the mechanisms underlying conditions like inflammation and cancer .

- Environmental Science : Emerging studies are investigating its potential role in developing environmentally friendly solvents and reagents, contributing to sustainable practices within chemical manufacturing .

Case Studies

| Application Area | Study Reference | Key Findings |

|---|---|---|

| Pharmaceutical Development | PMC8297402 | Trifluoromethyl derivatives showed significant anti-cancer activity by inhibiting NF-κB pathway. |

| Agricultural Chemistry | Chemimpex Reports | Enhanced efficacy of pesticides due to improved metabolic stability. |

| Material Science | Wiley Online Library | Development of coatings with superior thermal stability using trifluoromethyl compounds. |

| Biochemical Research | ACS Publications | Insights into receptor interactions leading to potential therapeutic targets for inflammatory diseases. |

作用機序

The mechanism of action of diethyl (2-(methylamino)-2-oxoethyl)phosphonate involves its interaction with specific molecular targets. For example, as a cholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and leading to increased levels of this neurotransmitter . This can have various physiological effects, including improved nerve function and potential therapeutic benefits in conditions such as Alzheimer’s disease .

類似化合物との比較

Diethyl (2-(methylamino)-2-oxoethyl)phosphonate can be compared with other similar compounds, such as:

Diethyl (phenylamino)methylphosphonate: This compound has a similar structure but with a phenyl group instead of a methyl group.

Diethyl (2-hydroxyethyl)amino)methylphosphonate:

The uniqueness of this compound lies in its specific structure, which allows it to interact with various molecular targets and undergo a wide range of chemical reactions, making it a versatile compound in scientific research and industrial applications.

生物活性

Diethyl (2-(methylamino)-2-oxoethyl)phosphonate is an organophosphorus compound with significant biological activity, particularly as an enzyme inhibitor. This compound has garnered attention in medicinal chemistry and biochemical research due to its unique structure and functional properties.

Chemical Structure and Properties

- Molecular Formula : CHN OP

- Molecular Weight : Approximately 195.18 g/mol

The compound features a phosphonate group attached to a 2-(methylamino)-2-oxoethyl moiety, which plays a crucial role in its biological interactions.

This compound primarily acts as an inhibitor of enzymes involved in amino acid metabolism, including:

- Aminotransferases

- Dehydrogenases

These enzymes are essential for amino acid catabolism and synthesis. The compound binds to the active sites of these enzymes, forming stable enzyme-inhibitor complexes that disrupt normal cellular functions, leading to altered metabolic pathways and cellular signaling processes.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Enzyme Inhibition : It inhibits key enzymes involved in amino acid metabolism, which can lead to significant changes in cellular metabolism and gene expression.

- Potential Therapeutic Applications : Due to its enzyme inhibition properties, it may have applications in treating metabolic disorders or diseases where amino acid metabolism is disrupted.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with related compounds:

| Compound Name | Molecular Formula | Key Differences |

|---|---|---|

| Diethyl (2-amino-2-oxoethyl)phosphonate | CHN OP | Lacks methyl group on nitrogen; different biological activity profile. |

| Diethyl (2-(dimethylamino)-2-oxoethyl)phosphonate | CHN OP | Contains dimethyl instead of methylamino; may exhibit different interaction mechanisms. |

| Diethyl (N-methoxy-N-methycarbamoylmethyl)phosphonate | CHN OP | Incorporates methoxy groups; distinct reactivity due to additional functional groups. |

The specific binding affinity and inhibition capabilities of this compound make it a noteworthy candidate for further research into therapeutic applications.

Case Studies and Research Findings

-

Enzyme Interaction Studies :

- In vitro studies have demonstrated that this compound effectively inhibits aminotransferases, leading to decreased levels of certain amino acids within cellular systems. This inhibition was quantified using kinetic assays that measured enzyme activity before and after the introduction of the compound.

-

Cellular Impact Assessment :

- Research involving cultured cells showed that treatment with this compound resulted in altered cell proliferation rates, suggesting potential applications in cancer research where metabolic pathways are often dysregulated.

-

Therapeutic Potential :

- Preliminary animal studies indicated that this compound could influence metabolic disorders by modulating enzyme activity related to amino acid metabolism. Further studies are needed to assess its efficacy and safety in vivo.

特性

IUPAC Name |

2-diethoxyphosphoryl-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16NO4P/c1-4-11-13(10,12-5-2)6-7(9)8-3/h4-6H2,1-3H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPVDBTSRABZMMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC(=O)NC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16NO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70443405 | |

| Record name | Diethyl (2-(methylamino)-2-oxoethyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70443405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72563-39-4 | |

| Record name | Diethyl (2-(methylamino)-2-oxoethyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70443405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。